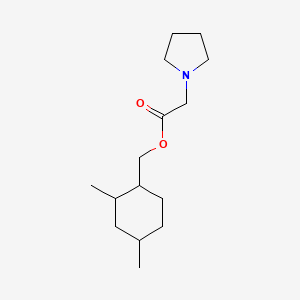

![molecular formula C22H23NO3 B4008479 10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex bicyclic and tricyclic compounds often involves multiple steps, including photoirradiation, intramolecular Michael addition, and reactions with specific reagents to form the desired molecular framework. For instance, compounds with similar complexity are synthesized through photoirradiation of diazobicyclo[6.3.0]undecapentaene, leading to highly reactive species that undergo further transformations to yield isomeric adducts or react with methanol to produce methoxy derivatives (Ishikawa et al., 2017). Such methodologies could be adapted for the synthesis of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid," emphasizing the importance of precise conditions and reagents to achieve the desired structure.

Molecular Structure Analysis

The analysis of molecular structure, particularly for bicyclic and tricyclic systems, relies heavily on spectroscopic methods and theoretical calculations. These compounds exhibit specific stereochemical and conformational features, such as chair or twist-chair conformations, and their electronic structure can be elucidated through NMR spectroscopy and X-ray crystallography. For example, studies on similar compounds reveal the adoption of double chair conformations and specific orientations of substituents, which significantly influence their reactivity and properties (Michel & Drouin, 1993).

Chemical Reactions and Properties

The reactivity of "10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid" likely involves electrophilic and nucleophilic sites, allowing for a range of chemical reactions. Studies on related compounds demonstrate their ability to undergo electrophilic aromatic substitution, react with nucleophiles, or participate in oxidation-reduction reactions, showcasing the versatile chemical behavior of these molecules (Ito et al., 1999).

Applications De Recherche Scientifique

Acid-Catalyzed Cyclization and Homotriptycene Synthesis

Research on the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes indicates that compounds with high electron densities in their benzene rings can undergo transannular ring closure to form pentacyclic systems efficiently. The presence of an electron-releasing methoxy group facilitates intramolecular electrophilic substitution. Such processes are crucial for synthesizing complex organic molecules with potential applications in organic electronics and photonics (Gao et al., 2006).

Chiral Separation and Configuration Determination

The chiral separation of spiro compounds and the determination of their configuration highlight the importance of stereochemistry in pharmaceutical applications. Chiral spirocyclic compounds are of interest for their potential as active pharmaceutical ingredients, catalysts, and surface modifiers. Such studies are relevant for understanding the stereochemical properties of complex molecules, which can significantly affect their biological activity (Liang et al., 2008).

Ambiphilic Properties of Carbenes

Investigations into the ambiphilic properties of aromatic carbenes, such as the study of bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene, provide insights into the reactivity of novel organic compounds. Understanding how these carbenes react with different molecules can lead to the development of new catalytic processes and materials (Ishikawa et al., 2017).

Propriétés

IUPAC Name |

10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-16-4-2-3-14(10-16)21-20-13-6-5-12(9-13)19(20)17-11-15(22(24)25)7-8-18(17)23-21/h2-4,7-8,10-13,19-21,23H,5-6,9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFOJIJYCNZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3C4CCC(C4)C3C5=C(N2)C=CC(=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)

![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)

![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)

![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)

![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)

![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)

![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)